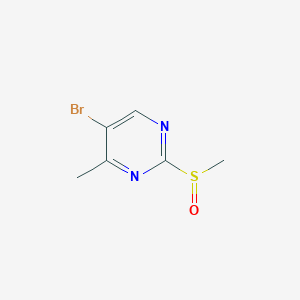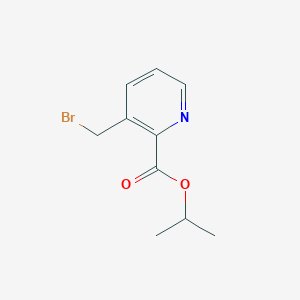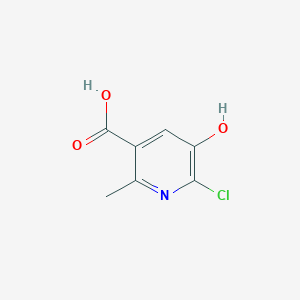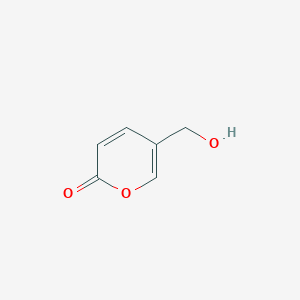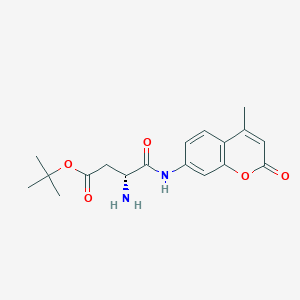
H-D-Asp(OtBu)-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Asp(OtBu)-AMC: is a derivative of aspartic acid, a naturally occurring amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group (OtBu) is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out under mild conditions using standard peptide synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions: H-D-Asp(OtBu)-AMC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: H-D-Asp(OtBu)-AMC is used in peptide synthesis and as a building block for more complex molecules. Its protected carboxyl group allows for selective reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the investigation of various biochemical pathways .
Medicine: Its ability to interact with biological molecules makes it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of various biochemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mecanismo De Acción
Mechanism: H-D-Asp(OtBu)-AMC exerts its effects by interacting with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular functions. By binding to these targets, the compound can modulate various biochemical processes .
Comparación Con Compuestos Similares
H-Asp(OtBu)-OtBu.HCl: An isomer of H-D-Asp(OtBu)-AMC, used as an experimental control.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid, commonly used in peptide synthesis.
Boc-Asp(OtBu)-OH: A similar compound with a different protecting group, used in synthetic chemistry.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tert-butyl group provides stability and selectivity in reactions, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1 |
Clave InChI |
ISJTVSWMMWLGJF-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
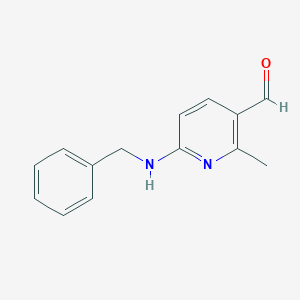
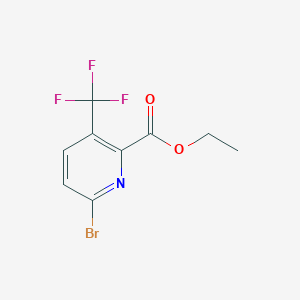
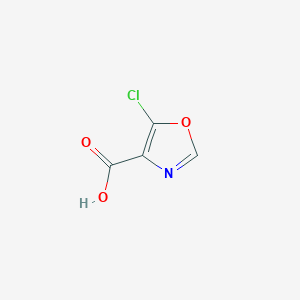
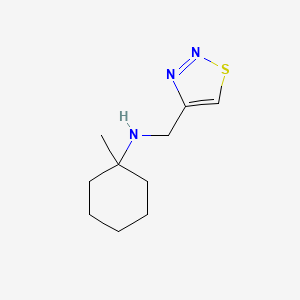
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
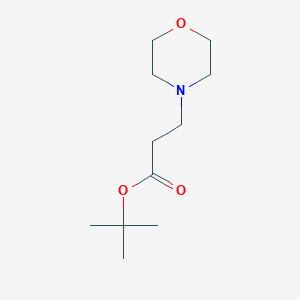
![8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B15230733.png)
